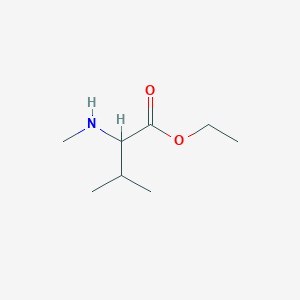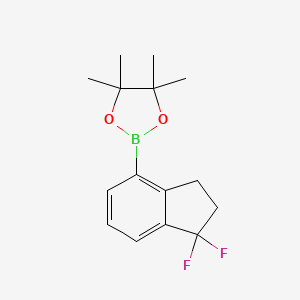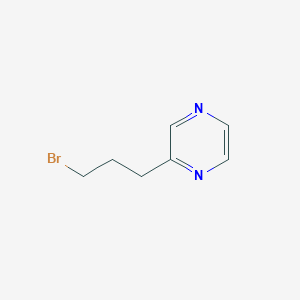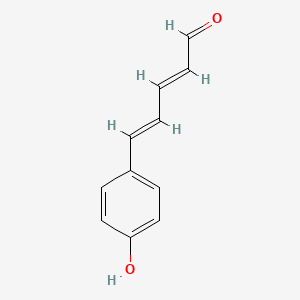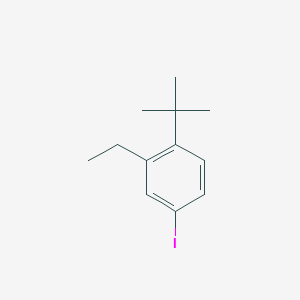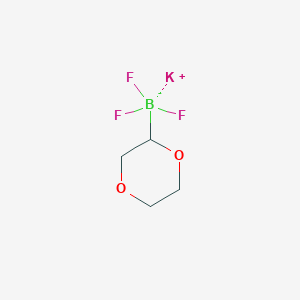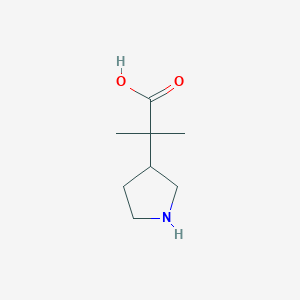
2-Methyl-2-(pyrrolidin-3-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2-(pyrrolidin-3-yl)propanoic acid is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This structure is significant in medicinal chemistry due to its ability to interact with various biological targets. The compound’s unique structure allows it to be used in a variety of scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the propanoic acid moiety. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable amine with a ketone or aldehyde can form the pyrrolidine ring, which is then functionalized to introduce the propanoic acid group.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the cyclization and functionalization processes.
化学反应分析
Types of Reactions: 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The pyrrolidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
2-Methyl-2-(pyrrolidin-3-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used to study the effects of pyrrolidine derivatives on biological systems.
Industry: The compound can be used in the production of various chemicals and materials.
作用机制
The mechanism of action of 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring allows the compound to fit into binding sites on these targets, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects.
相似化合物的比较
- 2-Methyl-2-(pyrrolidin-2-yl)propanoic acid
- 2-Methyl-2-(pyridin-3-yl)propanoic acid
- 3-Pyridinepropionic acid
Comparison: 2-Methyl-2-(pyrrolidin-3-yl)propanoic acid is unique due to the position of the pyrrolidine ring and the specific functional groups attached to it. This structural uniqueness allows it to interact differently with biological targets compared to similar compounds, potentially leading to distinct biological activities and applications.
属性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC 名称 |
2-methyl-2-pyrrolidin-3-ylpropanoic acid |
InChI |
InChI=1S/C8H15NO2/c1-8(2,7(10)11)6-3-4-9-5-6/h6,9H,3-5H2,1-2H3,(H,10,11) |
InChI 键 |
DBVKSSYWZMNGIQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1CCNC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)

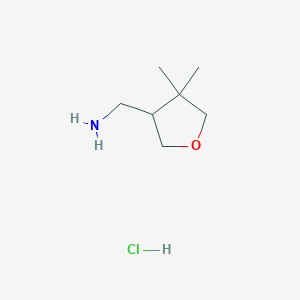


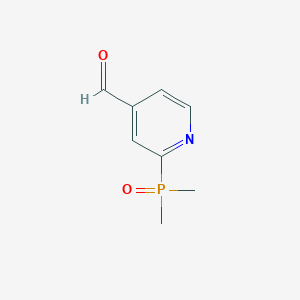
![Methyl 2-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B13502727.png)
